molecular formula C12H9ClN6OS B5364364 4-chloro-1-methyl-N~5~-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide

4-chloro-1-methyl-N~5~-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B5364364
M. Wt: 320.76 g/mol
InChI Key: CKKWTHFMWLGZQJ-UHFFFAOYSA-N
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Description

4-chloro-1-methyl-N~5~-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazole ring, a thiadiazole ring, and a pyridyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Properties

IUPAC Name

4-chloro-2-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN6OS/c1-19-9(8(13)6-15-19)10(20)16-12-18-17-11(21-12)7-2-4-14-5-3-7/h2-6H,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKWTHFMWLGZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NC2=NN=C(S2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-N~5~-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the pyrazole and thiadiazole rings, followed by their coupling with the pyridyl group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-methyl-N~5~-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and pyridyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-chloro-1-methyl-N~5~-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-N~5~-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-methyl-N~5~-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties

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